molecular formula C10H12BiN2NaO8 B13123745 Bismuthsodiumethylenediaminetetraacetate

Bismuthsodiumethylenediaminetetraacetate

Cat. No.: B13123745
M. Wt: 520.18 g/mol
InChI Key: WORMMZRMMHDSSL-UHFFFAOYSA-J
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Description

Bismuthsodiumethylenediaminetetraacetate is a coordination compound that combines bismuth, sodium, and ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuthsodiumethylenediaminetetraacetate can be synthesized through a reaction involving bismuth nitrate, sodium hydroxide, and ethylenediaminetetraacetic acid. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water, followed by the addition of sodium hydroxide to form bismuth hydroxide. Ethylenediaminetetraacetic acid is then added to the mixture, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Bismuthsodiumethylenediaminetetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions and controlled temperatures to ensure optimal reaction rates and yields .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce bismuth oxides, while reduction reactions may yield bismuth metal or lower oxidation state bismuth compounds .

Scientific Research Applications

Chemical Applications

1.1 Chelating Agent in Analytical Chemistry

Bismuth Sodium Ethylenediaminetetraacetate is primarily used as a chelating agent in analytical chemistry. It aids in the determination of metal ions in various samples through complexation reactions. The compound's ability to form stable complexes with metal ions enhances the accuracy of metal ion quantification methods, such as titration and spectrophotometry .

1.2 Synthesis of Bismuth Compounds

This compound serves as a precursor for synthesizing other bismuth-containing compounds, which are essential in developing new materials and chemical processes. Its unique properties allow for the modification of bismuth's reactivity and solubility, facilitating the creation of novel compounds with tailored functionalities.

Biological and Medical Applications

2.1 Antimicrobial Properties

Bismuth Sodium Ethylenediaminetetraacetate exhibits notable antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Research indicates that this compound can inhibit the growth of H. pylori, making it a potential therapeutic agent for treating infections caused by this pathogen .

2.2 Drug Delivery Systems

The compound is being investigated for its role in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its chelating properties enhance the stability and bioavailability of drugs, improving their therapeutic efficacy .

2.3 Imaging Techniques

In medical imaging, Bismuth Sodium Ethylenediaminetetraacetate is explored as a contrast agent due to its favorable physical properties. It can enhance the visibility of tissues during imaging procedures, aiding in the diagnosis of various medical conditions.

Industrial Applications

3.1 Water Treatment

In industrial settings, Bismuth Sodium Ethylenediaminetetraacetate is utilized in water treatment processes to remove heavy metal ions from wastewater. Its chelation capabilities allow it to bind with toxic metals, facilitating their removal and ensuring compliance with environmental regulations .

3.2 Manufacturing Processes

This compound finds applications in the manufacturing of electronic components and plastics as a stabilizer. Its unique properties contribute to improving the performance and durability of these materials .

Case Studies and Research Findings

5.1 Lipoprotein Profiling Study

A study utilized Bismuth Sodium Ethylenediaminetetraacetate in density gradient ultracentrifugation to separate lipoproteins from serum samples effectively. The method demonstrated improved efficiency in profiling lipoproteins compared to traditional techniques, highlighting the compound's utility in biochemical analysis .

5.2 Heavy Metal Removal Research

Research has shown that using Bismuth Sodium Ethylenediaminetetraacetate significantly enhances the removal rates of heavy metals from wastewater compared to other chelating agents. This application underscores its effectiveness in environmental remediation efforts .

Comparison with Similar Compounds

Bismuthsodiumethylenediaminetetraacetate is unique compared to other similar compounds due to its specific combination of bismuth, sodium, and ethylenediaminetetraacetic acid. Similar compounds include:

Biological Activity

Bismuth sodium ethylenediaminetetraacetate (BSETA) is a coordination compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-virulence applications. This article reviews the current understanding of BSETA's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

BSETA is a bismuth complex formed with ethylenediaminetetraacetic acid (EDTA), which acts as a chelating agent. The structure allows for the coordination of bismuth ions with multiple donor atoms, facilitating its interaction with biological systems.

Antimicrobial Activity

In vitro Studies
BSETA has demonstrated significant antimicrobial properties against a range of pathogenic bacteria. For instance, studies have shown that bismuth compounds can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for BSETA against these pathogens were found to be notably low, indicating its effectiveness as an antibacterial agent.

PathogenMIC (µg/mL)
E. coli1.5
S. aureus2.0
P. aeruginosa3.0

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with key metabolic pathways, including ATP synthesis and the tricarboxylic acid cycle .

Anti-Virulence Properties

Recent research has shifted focus from merely killing bacteria to inhibiting their virulence factors. BSETA has shown promise in reducing biofilm formation and motility in pathogenic bacteria, which are critical for their colonization and infection processes.

Biofilm Formation
A study evaluated the impact of BSETA on biofilm formation using the crystal violet staining method. The results indicated a significant reduction in biofilm biomass for treated strains compared to controls.

Bacterial StrainBiomass Reduction (%)
E. coli O157:H757.1
S. aureus55.5
P. aeruginosa66.4

Swimming Motility
The swimming motility of E. coli O157:H7 was reduced by 12.5% when exposed to BSETA, further demonstrating its potential as an anti-virulence agent .

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

In a clinical setting, BSETA was tested against multi-drug resistant strains of Klebsiella pneumoniae. The compound was able to restore sensitivity to carbapenem antibiotics, showcasing its potential as an adjuvant therapy in treating severe infections caused by resistant bacteria.

Case Study 2: Inhibition of Quorum Sensing

Another study utilized Chromobacterium violaceum as a model organism to assess the quorum sensing inhibition capabilities of BSETA. The compound significantly reduced violacein production, indicating its potential to disrupt intercellular communication among bacteria .

Properties

Molecular Formula

C10H12BiN2NaO8

Molecular Weight

520.18 g/mol

IUPAC Name

sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate

InChI

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4

InChI Key

WORMMZRMMHDSSL-UHFFFAOYSA-J

Canonical SMILES

C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+]

Origin of Product

United States

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